molecular formula C13H8Cl2 B15045461 2,5-Dichlorofluorene

2,5-Dichlorofluorene

Cat. No.: B15045461
M. Wt: 235.10 g/mol
InChI Key: WTXULXXKHFTNFD-UHFFFAOYSA-N
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Description

2,5-Dichlorofluorene is an organic compound with the molecular formula C13H8Cl2. It is a derivative of fluorene, where two chlorine atoms are substituted at the 2nd and 5th positions of the fluorene ring. This compound is known for its white solid form and is slightly soluble in chloroform and ethyl acetate .

Preparation Methods

The synthesis of 2,5-Dichlorofluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with sulfuryl chloride in glacial acetic acid. The reaction conditions include maintaining the temperature between 16-20°C and using a mass ratio of fluorenes to sulfuryl chloride of 1:1.6 . This method is efficient and environmentally friendly, reducing the usage of glacial acetic acid and increasing the yield significantly.

Chemical Reactions Analysis

2,5-Dichlorofluorene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation Reactions: It can be oxidized to form fluorenone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrofluorene derivatives.

Common reagents used in these reactions include sulfuryl chloride for chlorination, and various oxidizing and reducing agents depending on the desired product .

Scientific Research Applications

2,5-Dichlorofluorene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dichlorofluorene and its derivatives exert their effects involves interaction with molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2,5-Dichlorofluorene can be compared with other dichlorofluorene derivatives such as 2,7-dichlorofluorene. While both compounds share similar structural features, their reactivity and applications can differ. For example, 2,7-dichlorofluorene is used as a backbone for synthesizing antimalarial drugs like Lumefantrine . Other similar compounds include 2,4-dichlorofluorene and 3,6-dichlorofluorene, each having unique properties and applications .

Properties

Molecular Formula

C13H8Cl2

Molecular Weight

235.10 g/mol

IUPAC Name

2,5-dichloro-9H-fluorene

InChI

InChI=1S/C13H8Cl2/c14-10-4-5-11-9(7-10)6-8-2-1-3-12(15)13(8)11/h1-5,7H,6H2

InChI Key

WTXULXXKHFTNFD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)Cl

Origin of Product

United States

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